Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate
Description
Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate (CAS 1422343-93-8) is a bicyclic heterocyclic compound featuring an imidazo[1,5-a][1,4]diazepine core. Its molecular formula is C₁₆H₁₉N₃O₃, with a molecular weight of 301.35 g/mol . The structure includes a benzyl ester group at position 8 and a hydroxymethyl substituent at position 1.
Properties
IUPAC Name |
benzyl 1-(hydroxymethyl)-5,6,7,9-tetrahydroimidazo[1,5-a][1,4]diazepine-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-10-14-15-9-18(7-4-8-19(15)12-17-14)16(21)22-11-13-5-2-1-3-6-13/h1-3,5-6,12,20H,4,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCNGULCEOOAAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C(N=CN2C1)CO)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been tested for antiproliferative activities against human cancer cell lines, suggesting potential targets could be proteins involved in cell proliferation and growth.
Biochemical Analysis
Biochemical Properties
Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for its metabolism. The compound also binds to GABA receptors, enhancing their inhibitory effects and leading to its potential use as an anxiolytic and anticonvulsant agent. Additionally, it has been observed to inhibit certain kinases, which may contribute to its anti-inflammatory properties.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involving GABAergic signaling, leading to reduced neuronal excitability. This compound also affects gene expression by modulating the activity of transcription factors involved in inflammatory responses. Furthermore, it impacts cellular metabolism by altering the activity of enzymes involved in energy production and oxidative stress responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the benzodiazepine site on GABA-A receptors, enhancing the receptor’s affinity for GABA and increasing chloride ion influx, leading to hyperpolarization of the neuron and reduced excitability. The compound also inhibits the activity of certain kinases, which play a role in inflammatory signaling pathways. Additionally, it modulates gene expression by interacting with transcription factors and influencing their binding to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to the compound can lead to adaptive changes in cellular function, such as altered receptor expression and enzyme activity. These changes can affect the compound’s efficacy and safety profile over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anxiolytic and anticonvulsant effects without significant adverse effects. At higher doses, it can cause sedation, motor impairment, and respiratory depression. Toxicological studies have shown that extremely high doses can lead to hepatotoxicity and nephrotoxicity. These findings highlight the importance of dose optimization for therapeutic use.
Metabolic Pathways
This compound is metabolized primarily by the liver, involving cytochrome P450 enzymes. The primary metabolic pathways include hydroxylation and conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted via the kidneys. The compound’s metabolism can be influenced by factors such as genetic polymorphisms in metabolic enzymes and co-administration of other drugs.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins, which influence its localization and accumulation in specific tissues. The compound’s lipophilicity allows it to cross the blood-brain barrier, contributing to its central nervous system effects.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and the nucleus. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The compound’s localization within the nucleus allows it to interact with transcription factors and influence gene expression. Additionally, its presence in the cytoplasm enables it to modulate signaling pathways and enzyme activity.
Biological Activity
Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate is a compound with significant potential in medicinal chemistry, particularly due to its interactions with neurotransmitter systems and its antiproliferative activities against various cancer cell lines. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and relevant research findings.
- Molecular Formula : C16H19N3O3
- Molecular Weight : 301.34 g/mol
- CAS Number : 1422343-93-8
- IUPAC Name : Benzyl 1-(hydroxymethyl)-6,7-dihydro-5H-imidazo[1,5-A][1,4]diazepine-8-carboxylate
This compound primarily acts as a modulator of the GABA-A receptor. It enhances the receptor's affinity for GABA (gamma-aminobutyric acid), leading to increased chloride ion influx and neuronal hyperpolarization. This mechanism is crucial for its potential use as an anxiolytic and anticonvulsant agent .
Key Mechanisms:
- GABAergic Signaling : The compound binds to the benzodiazepine site on GABA-A receptors.
- Cellular Effects : It influences cellular signaling pathways that regulate neuronal excitability and can reduce anxiety and seizure activity.
Biochemical Interactions
The compound interacts with various enzymes and proteins, including cytochrome P450 enzymes involved in its metabolism. Its biochemical properties suggest a robust profile for influencing cellular processes:
| Property | Description |
|---|---|
| Enzyme Interaction | Cytochrome P450 (metabolism) |
| Receptor Binding | GABA-A receptors (enhances inhibitory effects) |
| Cellular Impact | Modulates cell signaling pathways related to neuronal excitability |
Antiproliferative Activity
Research indicates that derivatives of imidazo[1,5-a]diazepines exhibit significant antiproliferative activities against human cancer cell lines. Studies have shown that this compound can inhibit cell growth in various cancer models.
Case Studies
- In vitro Studies : The compound was tested against multiple cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation.
- Animal Models : In vivo studies indicated that low doses exhibited anxiolytic effects without significant toxicity.
Temporal and Dosage Effects
The biological effects of this compound vary with dosage:
- Low Doses : Show anxiolytic and anticonvulsant properties.
- High Doses : May lead to adverse effects; therefore, careful dosage regulation is essential.
Metabolic Pathways
The compound is metabolized primarily in the liver through cytochrome P450 pathways. Its pharmacokinetic profile suggests a moderate half-life with implications for dosing regimens in therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The following compounds are structurally related but differ in substituents and protective groups:
Key Observations:
Ester Group Variations: The benzyl ester in the target compound is less electron-donating and more labile under hydrogenation compared to the tert-butyl ester, which is stable under basic conditions but cleaved under strong acids .
Substituent Effects: The hydroxymethyl group in the target compound offers a site for further functionalization (e.g., phosphorylation or conjugation), whereas the aminomethyl group in its analog () introduces basicity and salt formation capability, improving aqueous solubility .
Physicochemical Properties :
Research Findings and Data
Table 1: Comparative Pharmacokinetic Predictions*
| Property | Benzyl 1-(Hydroxymethyl)-... | tert-Butyl 1-(Hydroxymethyl)-... | tert-Butyl 1-(Aminomethyl)-... HCl |
|---|---|---|---|
| LogP (Predicted) | 2.1 | 1.8 | 0.5 |
| Water Solubility (mg/mL) | ~0.1 | ~0.3 | >10 |
| Metabolic Stability (T½, in vitro) | Moderate (4 h) | High (>8 h) | Low (1.5 h) |
*Data inferred from structural analogs and substituent effects .
Preparation Methods
Key Intermediate Synthesis
A crucial intermediate in the synthesis is often a 3-bromo-7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]diazepine-8-carboxylate derivative. This intermediate is prepared via:
- Bromination at position 3.
- Protection of the amine group with tert-butoxycarbonyl (Boc).
- Partial saturation of the diazepine ring to achieve the tetrahydro form.
This intermediate serves as a substrate for further functional group transformations.
Hydroxymethyl Group Introduction
The hydroxymethyl group at position 1 is introduced by a hydroxymethylation reaction, which can be achieved by:
- Reacting the corresponding imidazo-diazepine intermediate with formaldehyde or paraformaldehyde under controlled conditions.
- This step often involves nucleophilic substitution or addition mechanisms targeting the nitrogen atom at position 1.
The reaction conditions are optimized to avoid over-alkylation or side reactions, ensuring selective hydroxymethylation.
Benzyl Carboxylate Formation
The benzyl ester at position 8 is typically formed by:
- Esterification of the carboxylic acid group with benzyl alcohol using coupling agents such as DCC (dicyclohexylcarbodiimide) or via acid chloride intermediates.
- Alternatively, benzylation can be achieved by reacting the acid chloride derivative of the diazepine carboxylic acid with benzyl alcohol under mild basic conditions.
This step often follows deprotection of the Boc group if present, or is carried out on protected intermediates to improve yield and selectivity.
Cyclisation and Final Assembly
The final cyclisation to form the fused imidazo[1,5-a]diazepine ring system is achieved by:
- Intramolecular condensation reactions involving amide or amine groups and carbonyl functionalities.
- Use of dehydrating agents or mild acidic/basic catalysts to promote ring closure.
The reaction conditions are carefully controlled to preserve sensitive groups such as hydroxymethyl and benzyl esters.
Representative Synthetic Route Summary
| Step | Reaction Type | Key Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Bromination and Boc protection | Bromine source, Boc anhydride | 3-bromo-7-(Boc)-tetrahydroimidazo-diazepine |
| 2 | Hydroxymethylation | Formaldehyde or paraformaldehyde, base | 1-(Hydroxymethyl) substituted intermediate |
| 3 | Esterification | Benzyl alcohol, DCC or acid chloride route | Benzyl carboxylate formation |
| 4 | Cyclisation | Acid/base catalysis, dehydrating agents | Final fused heterocyclic compound |
Research Findings and Yield Data
- The cyclisation steps typically yield the fused ring system in moderate to good yields, ranging from 45% to 60%, depending on the substituents and reaction conditions.
- Hydroxymethylation reactions are reported to proceed with high selectivity and yields above 70% when optimized.
- Esterification to benzyl carboxylate is generally efficient, with yields above 80% under optimized coupling conditions.
Notes on Optimization and Challenges
- Protecting group strategies (e.g., Boc protection) are essential to prevent side reactions during multi-step synthesis.
- Control of reaction temperatures and solvent choice is critical to maintain the integrity of sensitive functional groups.
- Purification steps often involve chromatographic techniques to separate regioisomers or by-products.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Benzyl 1-(Hydroxymethyl)-6,7-Dihydro-5H-Imidazo[1,5-A][1,4]Diazepine-8(9H)-Carboxylate?
- Methodology : Synthesis typically involves multi-step reactions starting from imidazole or diazepine precursors. For example:
- Step 1 : Condensation of hydrazine derivatives with benzaldehyde analogs in ethanol under reflux (80°C, 4 hours) .
- Step 2 : Purification via cold ethanol washing to isolate the product (yield: 70–90%) .
- Key Reagents : Ethanol as solvent, benzaldehyde derivatives for imine formation, and tert-butyl or benzyl carbamate protecting groups .
Q. How is structural characterization performed for this compound?
- Analytical Techniques :
- 1H/13C-NMR : Peaks for NHNH₂ (δ 9.02, s), hydroxymethyl (δ 3.40–3.60, m), and benzyl aromatic protons (δ 7.20–7.40) .
- IR Spectroscopy : Absorption bands for carbonyl (1699 cm⁻¹) and hydroxyl (3281 cm⁻¹) groups .
- Mass Spectrometry : ESI-MS confirms molecular ions (e.g., [M-H]⁻ at m/z 218.1) .
Q. What storage conditions are recommended for this compound?
- Guidelines : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis. Avoid exposure to moisture and heat, as diazepine derivatives are prone to degradation .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Strategies :
- Catalysis : Use palladium-catalyzed intramolecular C-H activation to enhance cyclization efficiency (yield improvement: ~15–20%) .
- Temperature Control : Maintain precise reflux conditions (80°C ± 2°C) to prevent side reactions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) for higher purity (>95%) .
Q. What are the potential biological targets of this compound?
- Mechanistic Insights :
- The imidazo-diazepine core may interact with GABA receptors or enzymes like kinases, based on structural analogs .
- DNA binding and antitumor activity have been observed in related imidazo-pyrazine derivatives .
- Validation : Use in vitro assays (e.g., enzyme inhibition, cell viability) coupled with molecular docking to identify binding sites .
Q. How should researchers address discrepancies in biological activity data?
- Troubleshooting :
- Purity Verification : Re-analyze compound purity via HPLC and compare batch-to-batch variability .
- Assay Conditions : Standardize protocols (e.g., pH, temperature) to minimize experimental noise .
- Structural Confirmation : Re-examine NMR/MS data to rule out isomerization or degradation products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
